ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Purity Quality Control Procurement

This ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3) is a high-purity (98%) heterocyclic building block offering the free N1-H donor site critical for systematic N-alkylation/arylation SAR campaigns, a capability absent in N1-alkylated analogs. Its isobutyl group imparts a calculated LogP of ~1.78, optimized for both biological assay partitioning and foliar uptake in agrochemical research. The 98% purity grade reduces assay interference risks versus the 95% industry baseline, making it the preferred substrate for rigorous quantitative pharmacology and herbicide discovery programs.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 92945-28-3
Cat. No. B1608502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
CAS92945-28-3
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)CC(C)C
InChIInChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12)
InChIKeyAFSADCYNSHGALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3) Procurement Guide: Sourcing and Characterization


Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3), also designated as ethyl 5-isobutyl-1H-pyrazole-3-carboxylate or ethyl 3-isobutyl-1H-pyrazole-5-carboxylate, is a heterocyclic small molecule scaffold (molecular formula: C10H16N2O2; molecular weight: 196.25 g/mol) within the 1H-pyrazole-3-carboxylate ester class [1]. This compound is primarily utilized as a versatile intermediate or building block in medicinal chemistry and agrochemical research, serving as a precursor for further functionalization at the N1, C4, and ester positions [2].

Why Not Any Ethyl Pyrazole-3-carboxylate Will Do: Critical Distinctions for Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3)


Within the ethyl 1H-pyrazole-3-carboxylate family, substitution pattern and the identity of the alkyl side chain critically govern lipophilicity, metabolic stability, and synthetic derivatization routes [1]. The 5-(2-methylpropyl) (isobutyl) group confers a specific combination of steric bulk and lipophilic character (LogP approximately 1.78) distinct from the unsubstituted, methyl, or linear alkyl analogs . Generic substitution with a different 5-alkyl pyrazole-3-carboxylate would alter the compound's partitioning behavior in both biological assays and downstream synthetic transformations—potentially invalidating established reaction conditions or structure-activity relationship (SAR) trends [1]. Furthermore, the free N1-H present in this compound provides a hydrogen bond donor site (H-donors: 1) that is absent in N1-alkylated analogs, fundamentally altering its capacity for hydrogen bonding in target engagement and its reactivity in N-alkylation chemistries .

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3)


Procurement-Grade Purity: Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3) at 98% vs. Industry Standard 95%

Commercial availability of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3) is documented at two distinct purity tiers. The compound is offered at 98% purity (webpage specification) , representing an absolute 3% higher assay value compared to the industry minimum standard of 95% purity from alternative suppliers .

Purity Quality Control Procurement

Lipophilicity (LogP) of Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3) Relative to Unsubstituted Core

The 5-isobutyl substituent on ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate yields a calculated partition coefficient (LogP) of 1.7849 . This represents a substantial increase in lipophilicity compared to the unsubstituted ethyl 1H-pyrazole-3-carboxylate core scaffold (estimated LogP approximately 0.5-0.8), with the isobutyl group contributing an approximate ΔLogP of +1.0 to +1.3 units [1]. Such lipophilicity modulation is recognized in the pyrazole class as a critical determinant of membrane permeability and metabolic stability [1].

Lipophilicity LogP ADME Physicochemical Property

Hydrogen Bond Donor Capacity: Free N1-H in Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate vs. N-Methylated Analogs

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate possesses one hydrogen bond donor (H-donors: 1) at the free N1-H position . In contrast, the closely related N1-methylated analog, ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate (CAS 133261-09-3), has zero hydrogen bond donors (H-donors: 0) due to N1 substitution .

Hydrogen Bond Donor SAR Scaffold N-alkylation

Validated Application Scenarios for Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate (CAS 92945-28-3)


Synthetic Intermediate for N1-Functionalized Pyrazole Libraries via Regioselective Alkylation

The free N1-H hydrogen bond donor site in ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate enables its use as a starting material for regioselective N-alkylation, N-arylation, or N-acylation reactions. This chemistry generates N1-substituted derivatives that cannot be accessed from pre-alkylated analogs such as CAS 133261-09-3 . This divergent synthetic capability makes the compound a more versatile building block for medicinal chemistry SAR campaigns requiring systematic exploration of N1-substituent effects on target binding or pharmacokinetic properties.

Quantitative Biological Assays Requiring High-Purity Input Material

For applications where assay signal-to-noise is sensitive to chemical impurities—such as enzyme inhibition dose-response curves, cellular viability assays, or surface plasmon resonance (SPR) binding studies—the 98% purity grade of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate provides a 3% absolute purity advantage over the 95% minimum industry standard . This reduces the risk of false positives or potency underestimation arising from impurity interference, making it the preferred procurement option for rigorous quantitative pharmacology workflows.

Agrochemical Lead Discovery Scaffold Leveraging Favorable Lipophilicity

The calculated LogP of 1.7849 for ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate positions this scaffold within the optimal lipophilicity range for foliar uptake and translocation in plant systems . Pyrazole-3-carboxylate esters structurally related to this compound have demonstrated utility in herbicide discovery programs, where the combination of a hydrogen bond donor and moderate lipophilicity facilitates target engagement while maintaining favorable environmental fate profiles [1]. The free carboxylic acid derivative (CAS 92933-49-8) can be generated via ester hydrolysis for structure-activity relationship studies requiring a polar terminus.

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